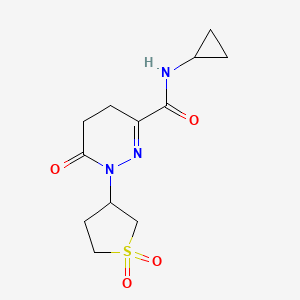![molecular formula C23H21N3O2S3 B14954533 3-isobutyl-5-{(Z)-1-[7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14954533.png)
3-isobutyl-5-{(Z)-1-[7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-isobutyl-5-{(Z)-1-[7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” is a complex organic compound that features a thiazolanone core structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolanone ring and the introduction of various substituents. Typical synthetic routes may involve:
Formation of the thiazolanone ring: This could be achieved through cyclization reactions involving thiourea and appropriate carbonyl compounds.
Introduction of substituents: Various substituents such as isobutyl, phenylsulfanyl, and pyrido[1,2-a]pyrimidinyl groups may be introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would need to be optimized for yield and purity, often involving:
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the oxidation state of sulfur or nitrogen atoms.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or aryl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Aplicaciones Científicas De Investigación
This compound could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe for biological pathways.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular targets: Binding to specific proteins or enzymes.
Pathways involved: Modulating signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinones: Compounds with a similar core structure but different substituents.
Pyrido[1,2-a]pyrimidines: Compounds with a similar heterocyclic structure.
Uniqueness
The uniqueness of “3-isobutyl-5-{(Z)-1-[7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” lies in its specific combination of substituents and the potential biological activities they confer.
Propiedades
Fórmula molecular |
C23H21N3O2S3 |
|---|---|
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
(5Z)-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O2S3/c1-14(2)12-26-22(28)18(31-23(26)29)11-17-20(30-16-7-5-4-6-8-16)24-19-10-9-15(3)13-25(19)21(17)27/h4-11,13-14H,12H2,1-3H3/b18-11- |
Clave InChI |
JOFQUFJKSOSCHE-WQRHYEAKSA-N |
SMILES isomérico |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)SC4=CC=CC=C4)C=C1 |
SMILES canónico |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)SC4=CC=CC=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-(4-methoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14954461.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-4-(1-isopropyl-1H-indol-3-yl)butanamide](/img/structure/B14954466.png)

![2-[(5Z)-5-(4-iodobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B14954474.png)
![1',3',5'-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14954484.png)
![N-(3-acetylphenyl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide](/img/structure/B14954490.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B14954497.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14954513.png)
![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide](/img/structure/B14954525.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B14954539.png)
![4-[(4-butoxyphenyl)carbonyl]-5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14954549.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14954557.png)
![(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14954558.png)

